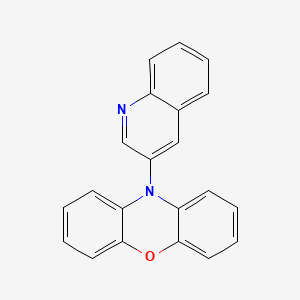
10-(Quinolin-3-yl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Quinolin-3-yl)-10H-phenoxazine is a heterocyclic compound that combines the structural features of quinoline and phenoxazine. Quinoline is a nitrogen-containing bicyclic compound, while phenoxazine is an oxygen- and nitrogen-containing tricyclic compound. This unique combination endows this compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Quinolin-3-yl)-10H-phenoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of microwave irradiation and ionic liquids, are increasingly being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
10-(Quinolin-3-yl)-10H-phenoxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or phenoxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like acidic or basic catalysis.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenoxazine derivatives .
Scientific Research Applications
10-(Quinolin-3-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating diseases such as malaria and tuberculosis.
Industry: The compound is used in the development of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 10-(Quinolin-3-yl)-10H-phenoxazine involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with antimicrobial and anticancer properties.
Phenoxazine: An oxygen- and nitrogen-containing tricyclic compound used in dyes and electronic materials.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole moiety, exhibiting antimicrobial and anticancer activities.
Uniqueness
10-(Quinolin-3-yl)-10H-phenoxazine is unique due to its combined structural features of quinoline and phenoxazine, which confer a broader range of chemical reactivity and biological activity compared to its individual components .
Properties
Molecular Formula |
C21H14N2O |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
10-quinolin-3-ylphenoxazine |
InChI |
InChI=1S/C21H14N2O/c1-2-8-17-15(7-1)13-16(14-22-17)23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h1-14H |
InChI Key |
AXYBVYLUXQBKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B14120526.png)
![4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14120541.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14120548.png)
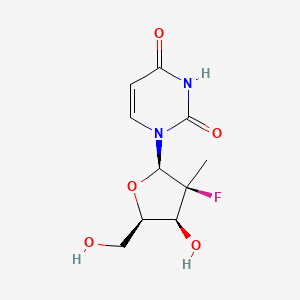
![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)
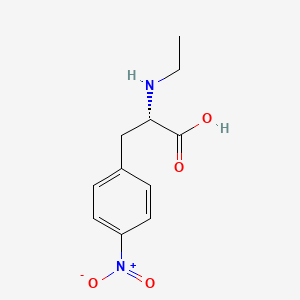
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
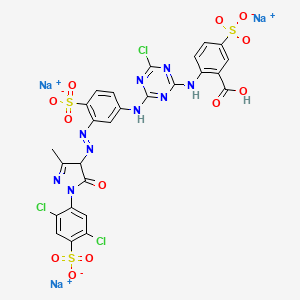

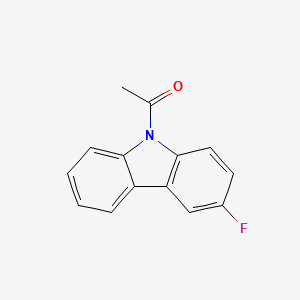
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)

